
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is a chemical compound that belongs to the class of oxirane dicarboxamides This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two butyl groups attached to the nitrogen atoms of the dicarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide can be synthesized through the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H~2~O~2~) and sodium hydroxide (NaOH) or sodium carbonate (Na~2~CO~3~) as the oxidizing agents . This reaction proceeds under mild conditions and yields the desired oxirane-2,3-dicarboxamides in good yields. The reaction involves the formation of peroxycarbiminic acids, which undergo intramolecular oxidation to form the oxirane ring.
Industrial Production Methods
Industrial production methods for N2,N~3~-Dibutyloxirane-2,3-dicarboxamide typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of beta-amino alcohols or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Primary amines are often used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives.
Reduction: Amines or alcohols.
Substitution: Beta-amino alcohols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N2,N~3~-Dibutyloxirane-2,3-dicarboxamide involves its interaction with molecular targets through its oxirane ring and dicarboxamide moiety. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Uniqueness
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is unique due to its specific structural features, including the presence of an oxirane ring and two butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63129-88-4 |
|---|---|
Molekularformel |
C12H22N2O3 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-N,3-N-dibutyloxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H22N2O3/c1-3-5-7-13-11(15)9-10(17-9)12(16)14-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
BPQPFDOLUXTGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1C(O1)C(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
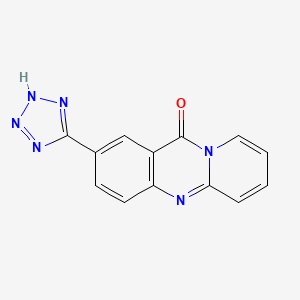

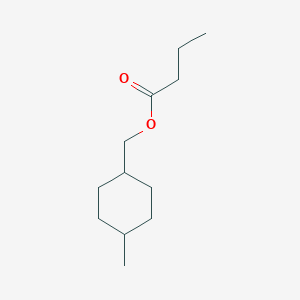

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
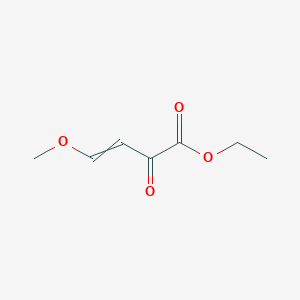

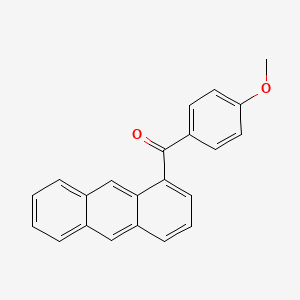
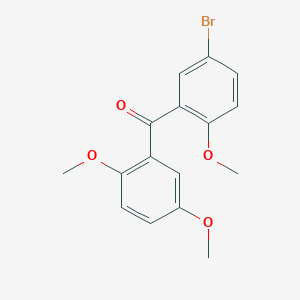
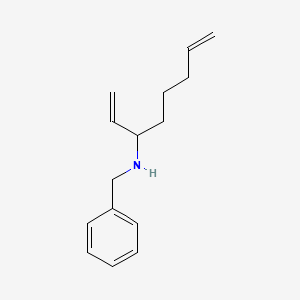
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
